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molecular formula C14H22N2O3 B8325106 Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-(tetrahydro-2H-pyran-4-yl)propanoate

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-(tetrahydro-2H-pyran-4-yl)propanoate

Cat. No. B8325106
M. Wt: 266.34 g/mol
InChI Key: VYUBSIXAPQTAQZ-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-(tetrahydro-2H-pyran-4-yl)acrylate (205 mg, 0.78 mmol) was dissolved in methanol (10 ml) and argon was bubbled through the solution for 5 minutes. To the solution was added 10% Pd/C (41 mg) and the flask was fitted with a balloon containing hydrogen. The reaction was stirred at room temperature for 16 hours. The catalyst was removed by filtration through a plug of celite. And solution was concentrated in vacuo. The crude product was used directly in the next reaction.

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[N:3]1>CO>[CH3:1][N:2]1[CH:6]=[C:5]([CH:7]([CH:14]2[CH2:15][CH2:16][O:17][CH2:18][CH2:19]2)[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
205 mg
Type
reactant
Smiles
CN1N=CC(=C1)C(=CC(=O)OCC)C1CCOCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
argon was bubbled through the solution for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
To the solution was added 10% Pd/C (41 mg)
CUSTOM
Type
CUSTOM
Details
the flask was fitted with a balloon
ADDITION
Type
ADDITION
Details
containing hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a plug of celite
CONCENTRATION
Type
CONCENTRATION
Details
And solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was used directly in the next reaction

Outcomes

Product
Details
Reaction Time
16 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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